molecular formula C21H23FN2O3S B4677319 N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide

N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide

Cat. No. B4677319
M. Wt: 402.5 g/mol
InChI Key: HPFFWDLJUHRJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of indolinesulfonamide derivatives, which have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide involves the inhibition of various enzymes and proteins involved in cancer cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to inhibit the activity of cyclin-dependent kinases, which are involved in regulating the cell cycle.
Biochemical and Physiological Effects:
N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Additionally, it has been shown to inhibit the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide is its potential use in cancer research. It has been shown to have cytotoxic effects on various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions that could be explored in relation to N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide. One potential direction is the development of new cancer therapies based on this compound. Another direction is the investigation of its potential use in other areas of scientific research, such as neurobiology or immunology. Additionally, further studies could be conducted to explore its potential side effects and toxicity in vivo.

Scientific Research Applications

N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

N-cyclopentyl-1-[2-(4-fluorophenyl)acetyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c22-17-7-5-15(6-8-17)13-21(25)24-12-11-16-14-19(9-10-20(16)24)28(26,27)23-18-3-1-2-4-18/h5-10,14,18,23H,1-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFFWDLJUHRJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-[2-(4-fluorophenyl)acetyl]-2,3-dihydroindole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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